1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine
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Overview
Description
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the potassium salt, which is then reacted with 3,4-dichloronitrobenzene in the presence of copper to yield the chlorophenoxy intermediate . This intermediate is further reacted with fluorobenzene under specific conditions to introduce the fluorophenyl group. Finally, the resulting compound is subjected to reductive amination with methylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield. The purification process typically involves recrystallization from suitable solvents to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. It is known to interact with central nervous system receptors, potentially modulating neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways are still under investigation, but it is believed to act on both ion channels and receptor proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-(4-chlorophenoxy)-1,2-propanediol: Contains a chlorophenoxy group but differs in the rest of the structure.
Uniqueness
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOUAJLQYBUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433436 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289717-57-3 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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